molecular formula C14H17N5O B254560 4-Tert-butylbenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

4-Tert-butylbenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Cat. No. B254560
M. Wt: 271.32 g/mol
InChI Key: YECZXLPODCNKOG-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butylbenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, commonly known as TBA-TZ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TBA-TZ is a hydrazone derivative that has been synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of TBA-TZ is not fully understood. However, it has been suggested that TBA-TZ exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. TBA-TZ has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. It has also been reported to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
TBA-TZ has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. TBA-TZ has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, TBA-TZ has been reported to have a protective effect against liver and kidney damage induced by toxic agents.

Advantages and Limitations for Lab Experiments

TBA-TZ has several advantages for lab experiments. It is easy to synthesize, and the yield is high. TBA-TZ is also stable and can be stored for a long time without degradation. Furthermore, TBA-TZ has been shown to have low toxicity and is well tolerated in animal models. However, one limitation of TBA-TZ is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

TBA-TZ has significant potential for future research. One direction for future research is to explore the therapeutic potential of TBA-TZ in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to investigate the mechanism of action of TBA-TZ and to optimize its pharmacological properties. Furthermore, future research could focus on developing novel derivatives of TBA-TZ with improved therapeutic potential.

Synthesis Methods

TBA-TZ can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-tert-butylbenzaldehyde with 3-oxo-2,3-dihydro-1,2,4-triazine-5-carbohydrazide in the presence of acetic acid and ethanol as solvents. The reaction is carried out at room temperature, and the yield of TBA-TZ is high.

Scientific Research Applications

TBA-TZ has potential applications in various scientific research fields. It has been reported to exhibit antioxidant, anti-inflammatory, and antitumor properties. TBA-TZ has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Furthermore, TBA-TZ has been shown to have a protective effect against oxidative stress-induced damage in various organs, including the liver and heart.

properties

Product Name

4-Tert-butylbenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

5-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C14H17N5O/c1-14(2,3)11-6-4-10(5-7-11)8-15-18-12-9-16-19-13(20)17-12/h4-9H,1-3H3,(H2,17,18,19,20)/b15-8+

InChI Key

YECZXLPODCNKOG-OVCLIPMQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC2=NC(=O)NN=C2

SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC2=NC(=O)NN=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC2=NC(=O)NN=C2

Origin of Product

United States

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